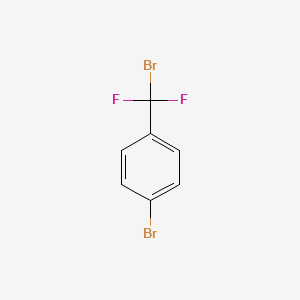

1-Bromo-4-(bromodifluoromethyl)benzene

Descripción general

Descripción

Synthesis Analysis

The synthesis of various brominated benzene derivatives has been explored through different methods. For instance, efficient high-yield routes to functionalized 4-R-1,2-bis(trimethylsilyl)benzenes have been developed, with the bromo derivative being obtained through a cobalt-catalyzed Diels-Alder cycloaddition or iridium-mediated C-H activation . Another study reports the first synthesis of a natural product, 3,4-Dibromo-5-[2-bromo-3,4-dihydroxy-6-(methoxymethyl)benzyl]benzene-1,2-diol, starting from (3-bromo-4,5-dimethoxyphenyl)methanol in five steps . Additionally, the preparation of 1-bromo-2,3,5,6-tetrakis(3-pentyl)benzene and its conversion to the corresponding aryllithium is reported, highlighting the synthesis of less bulky aryl bromides .

Molecular Structure Analysis

Experimental and theoretical investigations have been conducted on 1-bromo-4-chlorobenzene, providing insights into the vibrational frequencies and optimized structures through FT-IR, FT-Raman spectra, and computational methods like HF and DFT calculations . Similarly, the synthesis, characterization, and DFT study of 1-bromo-4-(3,7-dimethyloctyl)benzene have been presented, offering a detailed look at the optimized structure and calculated IR and NMR spectra .

Chemical Reactions Analysis

The reactivity of brominated benzene derivatives has been explored in various contexts. For example, 1-bromo-4-(trifluoromethoxy)benzene has been shown to undergo reactions leading to the generation of arynes, which can be intercepted with furan to produce different naphthalene derivatives . Another study describes the synthesis of 1-[18F]fluoromethyl-4-methyl-benzene from its bromo analogue and the preparation of a series of substituted 1-halomethyl-[18F]fluoromethyl-benzenes .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated benzene derivatives are influenced by their molecular structure. The X-ray structure determinations of various bromo- and bromomethyl-substituted benzenes reveal diverse packing motifs and interactions such as C–H···Br, C–Br···Br, and C–Br···π, which contribute to their physical properties . The crystal structure of 1-(2-pyridiniomethyl)-2,4-bis(phenylsulfonyl)benzene bromide has been investigated, highlighting the presence of a strong interionic hydrogen bond N+-H···Br− .

Aplicaciones Científicas De Investigación

Synthesis and Fluorescence Properties

1-Bromo-4-(bromodifluoromethyl)benzene has been synthesized through the Wittig-Horner reaction and used in fluorescence studies. The compound demonstrates considerable fluorescence intensity variation between solution and solid states, displaying aggregation-induced emission (AIE) peculiarities (Liang Zuo-qi, 2015).

Precursor for Graphene Nanoribbons

This compound serves as a precursor in the bottom-up synthesis of planar one-dimensional graphene nanoribbons. These nanoribbons have controlled edge morphology and narrow widths, making them valuable in nanotechnology and materials science (S. Patil et al., 2012).

Aryne Route to Naphthalenes

The compound, upon specific treatments, can generate intermediates like phenyllithium, which are crucial in the synthesis of naphthalenes. These intermediates can undergo various reactions, providing pathways to synthesize structurally diverse naphthalene derivatives (M. Schlosser, E. Castagnetti, 2001).

Halogenation of Polyalkylbenzenes

In the study of halogenation reactions, 1-Bromo-4-(bromodifluoromethyl)benzene has been used. These reactions are significant in organic synthesis, providing insights into selective halogenation techniques (P. Bovonsombat, E. Mcnelis, 1993).

Building Blocks in Molecular Electronics

Aryl bromides, like 1-Bromo-4-(bromodifluoromethyl)benzene, are utilized as building blocks in molecular electronics. They serve as precursors in the synthesis of thiol end-capped molecular wires and undergo various transformations to form oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires (N. Stuhr-Hansen et al., 2005).

Safety and Hazards

1-Bromo-4-(bromodifluoromethyl)benzene is not for medicinal, household, or other use . It is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas, or vapours, avoiding contact with skin and eye, using personal protective equipment, and ensuring adequate ventilation .

Mecanismo De Acción

Target of Action

The primary target of 1-Bromo-4-(bromodifluoromethyl)benzene is the benzene ring in organic compounds . The benzene ring is a key structural component in many organic molecules, and its modification can significantly alter the properties and reactivity of the compound .

Mode of Action

1-Bromo-4-(bromodifluoromethyl)benzene operates through a mechanism known as Electrophilic Aromatic Substitution . In this process, the bromine atom acts as an electrophile, forming a sigma-bond with the benzene ring and generating a positively charged intermediate . This intermediate then loses a proton, yielding a substituted benzene ring . The presence of the bromodifluoromethyl group can further influence the reactivity and properties of the resulting compound .

Biochemical Pathways

The biochemical pathways affected by 1-Bromo-4-(bromodifluoromethyl)benzene are primarily those involving aromatic compounds . By substituting hydrogen atoms on the benzene ring, this compound can modify the structure and function of aromatic compounds, potentially affecting a wide range of biochemical reactions .

Pharmacokinetics

Like other small organic molecules, itsAbsorption, Distribution, Metabolism, and Excretion (ADME) properties would likely be influenced by factors such as its lipophilicity, molecular size, and the presence of functional groups .

Result of Action

The result of the action of 1-Bromo-4-(bromodifluoromethyl)benzene is the formation of a new compound with altered properties . The introduction of the bromodifluoromethyl group can influence the compound’s reactivity, polarity, and other characteristics, potentially leading to changes in its biological activity .

Action Environment

The action of 1-Bromo-4-(bromodifluoromethyl)benzene can be influenced by various environmental factors. For instance, the presence of other reactants, the temperature, and the pH can all affect the rate and outcome of the reaction .

Propiedades

IUPAC Name |

1-bromo-4-[bromo(difluoro)methyl]benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Br2F2/c8-6-3-1-5(2-4-6)7(9,10)11/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOTJZUPHVSVCKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(F)(F)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Br2F2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.91 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

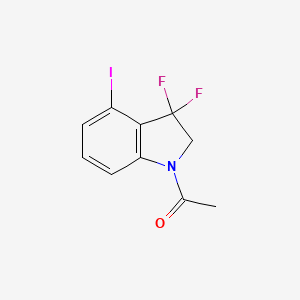

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

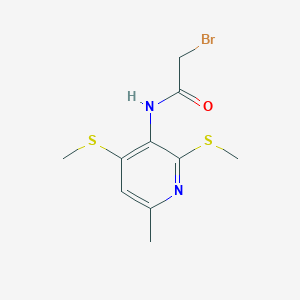

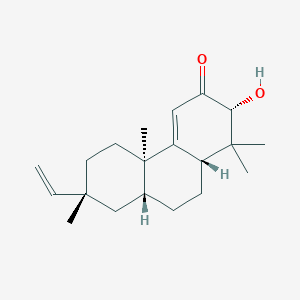

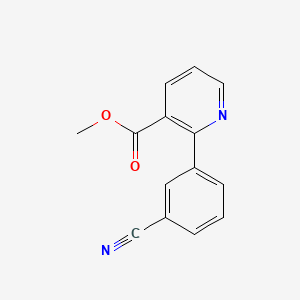

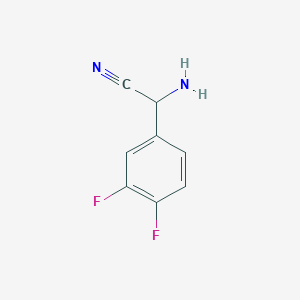

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.